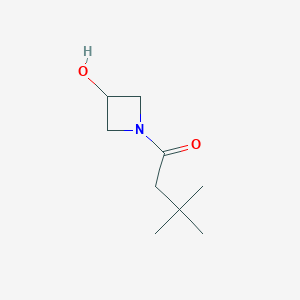![molecular formula C12H12ClN3O B1468888 2-[(3-Chloropyrazin-2-yl)amino]-2-phenylethan-1-ol CAS No. 1492628-35-9](/img/structure/B1468888.png)
2-[(3-Chloropyrazin-2-yl)amino]-2-phenylethan-1-ol
Overview
Description
2-[(3-Chloropyrazin-2-yl)amino]-2-phenylethan-1-ol, also known as 2-chloropyrazine, is an organic compound with a molecular formula of C9H10ClN3O. It belongs to the class of pyrazine compounds, which are a group of heterocyclic compounds containing two nitrogen atoms in a five-membered ring. 2-chloropyrazine has been extensively studied for its various applications, including as a pharmaceutical, agricultural, and industrial chemical.
Scientific Research Applications
Pharmaceutical Research
This compound is a precursor in the synthesis of various pharmaceuticals. Its structural similarity to pyrazine derivatives, which are known for their biological activities, suggests potential applications in drug development. For instance, pyrazine compounds have been studied for their anti-mycobacterial, anti-malarial, and anti-viral properties . The chloropyrazin moiety in particular could be explored for creating new medicinal compounds targeting specific diseases.
Cancer Research
Given the compound’s structural features, it could be investigated as a potential inhibitor of various enzymes involved in cancer progression. Pyrazine derivatives have been documented as inhibitors of kinases, which are key targets in cancer therapy .
Computational Chemistry
In computational studies, this compound could serve as a model to understand intermolecular interactions and energy computations. Its well-defined crystal structure allows for detailed computational analysis, which can provide insights into molecular behavior and stability .
properties
IUPAC Name |
2-[(3-chloropyrazin-2-yl)amino]-2-phenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c13-11-12(15-7-6-14-11)16-10(8-17)9-4-2-1-3-5-9/h1-7,10,17H,8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKKCJOILAIKPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)NC2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Chloropyrazin-2-yl)amino]-2-phenylethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![2-ethyl-5,6,7,8-tetrahydro-2H-pyrido[4,3-c]pyridazin-3-one](/img/structure/B1468825.png)
